molecular formula C8H9NO2 B554712 N-Phenylglycine CAS No. 103-01-5

N-Phenylglycine

Cat. No. B554712
Key on ui cas rn: 103-01-5
M. Wt: 151,16 g/mole
InChI Key: NPKSPKHJBVJUKB-UHFFFAOYSA-N
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Patent
US04814345

Procedure details

475 g of chloracetic acid (5 moles) are heated with 930 g aniline (10 moles) in 2 l water for 1.5 h to 100° C. After cooling, the N-phenylglycine formed is suctioned off and washed with water. Yield is 468 g (=62% with respect to the chloracetic acid).
Quantity
475 g
Type
reactant
Reaction Step One
Quantity
930 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([OH:5])=[O:4].[NH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>O>[C:7]1([NH:6][CH2:2][C:3]([OH:5])=[O:4])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
475 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
930 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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